Acetic acid, trifluoro-, 14-pentadecenyl ester
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Overview
Description
Acetic acid, trifluoro-, 14-pentadecenyl ester is a chemical compound with the molecular formula C17H29F3O2. It is an ester derived from trifluoroacetic acid and 14-pentadecenol. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 14-pentadecenyl ester typically involves the esterification of trifluoroacetic acid with 14-pentadecenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trifluoro-, 14-pentadecenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield trifluoroacetic acid and 14-pentadecenol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Hydrolysis: Trifluoroacetic acid and 14-pentadecenol.
Transesterification: A new ester and alcohol.
Reduction: 14-pentadecenol.
Scientific Research Applications
Acetic acid, trifluoro-, 14-pentadecenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound can be used in studies involving lipid metabolism and enzyme activity.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of acetic acid, trifluoro-, 14-pentadecenyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release trifluoroacetic acid and 14-pentadecenol, which may then participate in further biochemical reactions. The trifluoroacetyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, trifluoro-, nonyl ester
- Acetic acid, trifluoro-, dodecyl ester
- Acetic acid, 2,2,2-trifluoro-, pentadecyl ester
Uniqueness
Acetic acid, trifluoro-, 14-pentadecenyl ester is unique due to its specific alkyl chain length and the presence of a double bond in the 14-pentadecenyl group. This structural feature can affect its physical and chemical properties, making it distinct from other trifluoroacetic acid esters.
Properties
CAS No. |
143784-10-5 |
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Molecular Formula |
C17H29F3O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
pentadec-14-enyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C17H29F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-16(21)17(18,19)20/h2H,1,3-15H2 |
InChI Key |
JYPRFMCCKZOWAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCOC(=O)C(F)(F)F |
Origin of Product |
United States |
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